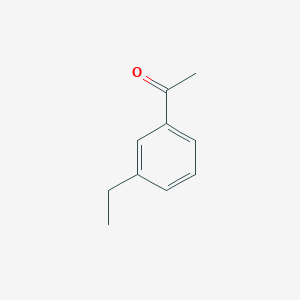

3-Ethylacetophenone

Description

Contextualization within Acetophenone (B1666503) Chemistry

Acetophenone and its derivatives, such as 3-ethylacetophenone, are significant in organic chemistry due to their versatile reactivity as ketones and the presence of an aromatic ring. ontosight.ai Acetophenones can be synthesized through various methods, including the Friedel-Crafts acylation of substituted benzenes with acetyl chloride. ontosight.ai They participate in typical ketone reactions, such as nucleophilic addition, reduction, and oxidation. ontosight.ai The position and nature of substituents on the benzene (B151609) ring, like the ethyl group in this compound, can influence the compound's physical properties, reactivity, and biological interactions. ontosight.ai

Significance in Advanced Chemical and Biological Systems

Research into this compound extends to its potential significance in advanced chemical and biological systems. In chemical synthesis, it can serve as an intermediate for the production of other compounds. ontosight.ai Aromatic ketones, including acetophenone derivatives, are being explored in materials science for their optical properties, such as fluorescence and photosensitivity, which could be relevant for applications in optoelectronics and nonlinear optics. ontosight.ai

In biological contexts, derivatives of acetophenones have demonstrated various activities, including analgesic, anti-inflammatory, and antimicrobial properties. ontosight.ai this compound itself has been identified as a volatile organic compound (VOC) in biological systems, such as cassava plants. embrapa.br These plant VOCs are known to play roles in defense against herbivores and pathogens, as well as in attracting pollinators, seed dispersers, and beneficial microorganisms. embrapa.br They can also act as communication signals between plants. embrapa.br Research has investigated the role of this compound as a volatile compound influencing insect behavior. embrapa.brmdpi.comresearchgate.net For instance, it has been studied for its effects on the potato tuber moth, Phthorimaea operculella, although studies indicate it may not significantly repel this pest compared to other compounds like 4-ethylacetophenone. mdpi.comresearchgate.netresearchgate.net However, it has been noted as a VOC in aphid-infested plants that attracts the adult multi-coloured Asian lady beetle, Harmonia axyridis. embrapa.br

Evolution of Research Perspectives on this compound

The research focus on this compound has evolved from fundamental studies of its chemical properties and synthesis to explorations of its potential applications in diverse fields. Initially, research likely centered on its characterization as an organic compound and its place within the broader family of acetophenones. As understanding of organic chemistry advanced, investigations expanded to include its synthesis pathways and typical reactions. ontosight.ai More recently, research perspectives have broadened to examine its presence and function in biological systems, particularly as a volatile organic compound involved in plant-insect interactions. embrapa.brmdpi.com Furthermore, its potential utility in materials science, leveraging the inherent properties of aromatic ketones, represents a contemporary research avenue. ontosight.ai The ongoing identification of this compound in natural sources and the study of its biological effects highlight a shift towards understanding its ecological roles and potential applications in areas such as pest management. embrapa.brmdpi.com

Selected Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O | PubChem nih.gov |

| Molecular Weight | 148.20 g/mol | PubChem nih.gov |

| CAS Registry Number | 22699-70-3 | PubChem nih.gov |

| Melting Point | -20 °C | Biosynth biosynth.com |

| Boiling Point | 113 °C | Biosynth biosynth.com |

| Density | 0.965 g/cm³ | Biosynth biosynth.com |

| XLogP3 | 2.4 | PubChem nih.gov |

| Hydrogen Bond Donor | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor | 1 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Topological Polar Surface Area | 17.1 Ų | PubChem nih.gov |

Research Findings on Insect Behavioral Response

Research using electroantennography (EAG) and behavioral assays has investigated the influence of this compound on the potato tuber moth, Phthorimaea operculella. While electrophysiological responses were observed, this compound did not induce significant repellent or attractant behavioral responses in adult P. operculella at tested concentrations (1 μg, 10 μg, and 100 μg). mdpi.comresearchgate.net

| Compound | Concentration (μg) | Behavioral Effect on P. operculella | Significance (p > 0.05) | Source |

| This compound | 1 | No significant effect | Yes | mdpi.comresearchgate.net |

| This compound | 10 | No significant effect | Yes | mdpi.comresearchgate.net |

| This compound | 100 | No significant effect | Yes | mdpi.comresearchgate.net |

Conversely, this compound has been identified as a VOC that attracts the adult multi-coloured Asian lady beetle, Harmonia axyridis, in aphid-infested plants. embrapa.br

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(3-ethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-3-9-5-4-6-10(7-9)8(2)11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYRILAFFDKOPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177223 | |

| Record name | Acetophenone, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22699-70-3 | |

| Record name | Acetophenone, 3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022699703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenone, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3 Ethylacetophenone

Established Synthetic Routes to 3-Ethylacetophenone

Several well-documented routes exist for the synthesis of this compound, leveraging different reaction types and starting materials. ontosight.aiguidechem.com

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a widely employed method for synthesizing aromatic ketones, involving the electrophilic substitution of an aromatic ring with an acyl group. scribd.comumich.edu

A common Friedel-Crafts acylation route to ethylacetophenone involves the reaction of ethylbenzene (B125841) with acetyl chloride in the presence of a Lewis acid catalyst. google.com This reaction typically yields a mixture of isomers, with the para-substituted product (4'-ethylacetophenone) often being the major product due to the directing effect of the ethyl group. scribd.com However, under specific conditions or with particular catalytic systems, the meta isomer (this compound) can be obtained.

The mechanism generally involves the formation of an acylium ion intermediate from acetyl chloride and the Lewis acid catalyst. umich.edu This electrophilic acylium ion then attacks the aromatic ring of ethylbenzene. umich.edu

Various Lewis acids can catalyze the Friedel-Crafts acylation of ethylbenzene. Anhydrous aluminum chloride (AlCl₃) is a commonly used catalyst for this transformation. umich.edugoogle.com The reaction with AlCl₃ is typically carried out by adding acetyl chloride dropwise to a cooled mixture of ethylbenzene and the catalyst in a solvent like dichloromethane.

Research has explored alternative catalytic systems to improve yield, selectivity, or reusability. For instance, lanthanide trifluoromethanesulfonates [Ln(OTf)₃] in combination with lithium perchlorate (B79767) (LiClO₄) have been investigated as reusable catalytic systems for Friedel-Crafts acylation. psu.edu While some lanthanide-based systems are effective for electron-rich aromatics, achieving acylation of less activated rings like toluene (B28343) (and by extension, ethylbenzene) can be challenging without additives like LiClO₄. psu.edu

Microwave-assisted Friedel-Crafts acylation has also been developed as a method to potentially reduce reaction times compared to conventional heating.

Organometallic Reagent Mediated Syntheses

Organometallic reagents offer alternative pathways for the formation of carbon-carbon bonds, which can be applied to the synthesis of ketones. uci.edualfa-chemistry.com

One proposed organometallic route involves the reaction of 3-ethylbenzylmagnesium bromide with acetone (B3395972). ontosight.ai This would be a Grignard reaction, where the organomagnesium halide acts as a nucleophile, attacking the carbonyl carbon of acetone. uci.edualfa-chemistry.com The initial product would be a tertiary alkoxide, which upon acidic workup, would yield 3-ethyl-2-phenylpropan-2-ol. This product is not this compound.

Note: While the source mentions this reaction as a synthetic method for this compound, the typical outcome of a Grignard reaction between a benzylmagnesium halide and a ketone like acetone would not directly yield an acetophenone (B1666503) derivative. Further steps or a different reaction pathway would be required to obtain this compound from these starting materials.

Alternative Synthetic Strategies

Beyond Friedel-Crafts acylation and standard organometallic additions, other strategies can be employed for the synthesis of this compound. One such approach involves the oxidation of substituted ethylbenzene derivatives. guidechem.com For example, the oxidation of 1,3-diethylbenzene (B91504) has been reported as a method to prepare this compound. guidechem.com

Detailed research findings on specific alternative methods include oxidation reactions utilizing catalysts such as N-hydroxyphthalimide (NHPI) and tert-butyl nitrite (B80452) under an oxygen atmosphere, or metal porphyrin compounds. guidechem.com

| Method | Starting Material | Reagents/Catalyst | Conditions | Reported Yield |

| Oxidation | 1,3-Diethylbenzene | NHPI, tert-butyl nitrite, O₂ | Acetonitrile, 80°C, 24 hours | 80% guidechem.com |

| Oxidation | 1,2-Diethylbenzene | Tetraphenylporphyrin, Tetra-(p-chlorophenyl)cobalt porphyrin, O₂ | 110°C (initiated at 150°C), 14 hours | 65.8% guidechem.com |

Preparation from 2-Hydroxy 3-Chloro 5-Ethyl Acetophenone

While the direct conversion of 2-hydroxy 3-chloro 5-ethyl acetophenone to this compound is not explicitly detailed in the search results, related reactions involving 2-hydroxy 3-chloro 5-ethyl acetophenone as a starting material for the synthesis of other derivatives, such as chalcones and pyrimidine-2-one derivatives, have been reported. asianpubs.orgresearchgate.netasianpubs.org The synthesis of 2-hydroxy 3-chloro 5-ethyl acetophenone itself can be achieved through the reaction of 2-chloro 4-ethyl phenol (B47542) with acetyl chloride, followed by a Fries rearrangement in the presence of anhydrous AlCl3. asianpubs.org This suggests that with appropriate reaction conditions or subsequent steps, 2-hydroxy 3-chloro 5-ethyl acetophenone could potentially serve as a precursor for this compound, likely involving dehalogenation and removal of the hydroxyl group, although these specific transformations are not described in the provided snippets.

Synthesis via Acetylacetone (B45752) Derivatives

The search results indicate that functionalized acetophenones can be synthesized via cyclocondensations involving 1,3-bis(silyloxy)-1,3-butadienes and acetylacetone derivatives like 3-acetyl-4-silyloxypent-3-en-2-one. znaturforsch.com These acetylacetone derivatives are readily available from compounds such as 3-(acetyl)acetylacetone (triacetylmethane). znaturforsch.com While this method is described for the synthesis of functionalized acetophenones, a direct pathway specifically yielding this compound from these derivatives is not explicitly provided in the search results. However, the general approach of utilizing acetylacetone derivatives in cyclization reactions to form substituted acetophenones suggests a potential route that might be adaptable for the synthesis of this compound with appropriate starting materials or reaction conditions.

Formation as a Byproduct in Alkylation/Acylation Reactions

This compound can be formed as a byproduct in certain alkylation and acylation reactions involving ethylbenzene.

Vapour Phase Alkylation and Acylation of Ethylbenzene with Ethyl Acetate (B1210297)

In the vapour phase alkylation and acylation of ethylbenzene with ethyl acetate, this compound has been identified as a reaction product. researchgate.net This reaction has been studied using various metal-substituted MCM-41 catalysts, such as Fe,Al-MCM-41 and Zn,Al-MCM-41, in the temperature range of 250 to 400°C. researchgate.netresearchgate.net The formation of this compound in this context indicates that under these conditions, ethyl acetate can act as an acylating agent for ethylbenzene, leading to the production of ethylacetophenone isomers, including the meta isomer (this compound). Other products observed in this reaction include 1,3-diethylbenzene, 1,4-diethylbenzene, 1,2-diethylbenzene, and 4-ethylacetophenone, as well as acetophenone. researchgate.net The catalytic activity of the tested materials influences the product distribution. researchgate.net

Mechanistic Investigations of this compound Formation

Understanding the mechanisms behind the formation of this compound provides insight into optimizing synthetic routes and controlling byproduct formation.

Reaction Mechanisms Involving Vinyl Acetate and Benzene (B151609)

Studies on the aluminum chloride catalyzed reaction of vinyl acetate with benzene have shown the formation of various products, including acetophenone, o- and p-ethylacetophenone, and diethylacetophenone isomers. ingentaconnect.comcdnsciencepub.comcdnsciencepub.comlookchem.com While this compound (m-ethylacetophenone) is not always explicitly listed as a major product in these specific studies focusing on vinyl acetate and benzene, the formation of other ethylacetophenone isomers and related compounds suggests potential mechanistic pathways that could lead to this compound. The reaction with ethyl acetate under similar conditions also yields many of the same monocyclic products obtained from the reaction involving vinyl acetate, indicating a common acetylating species may be involved. ingentaconnect.comcdnsciencepub.com Evidence suggests that ethyl chloride and vinyl chloride might be intermediates in the alkylation of benzene with ethyl acetate and vinyl acetate, respectively. ingentaconnect.comcdnsciencepub.comcdnsciencepub.com The vinyl moiety of vinyl acetate is implicated in the formation of polycyclic products observed in the reaction with benzene, which are not obtained when using ethyl acetate. cdnsciencepub.comcdnsciencepub.com

Role of Intermediates in Synthesis Pathways

The formation of this compound and related compounds in various reactions involves the participation of key intermediates. In Friedel-Crafts acylation reactions, which can lead to acetophenone derivatives, the electrophile is typically an acylium ion, formed from the reaction of an acid chloride or anhydride (B1165640) with a Lewis acid catalyst like AlCl3. mt.comscribd.comscribd.comchegg.com This acylium ion then undergoes electrophilic aromatic substitution with the aromatic ring. mt.comscribd.comchegg.com In the context of ethylbenzene alkylation and acylation, the activation of ethyl acetate is considered a convenient route for both types of reactions, implying intermediates derived from ethyl acetate play a role. researchgate.net The mechanistic studies involving vinyl acetate and benzene suggest the involvement of acetylating species and potential intermediates like ethyl chloride or vinyl chloride in the formation of ethylated and acetylated benzene products. ingentaconnect.comcdnsciencepub.comcdnsciencepub.com The specific intermediates leading directly to the meta substitution pattern observed in this compound formation would depend on the specific reaction conditions and catalysts employed, but generally involve electrophilic attack on the ethylbenzene ring at the meta position relative to the ethyl group or a rearrangement process.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 31493 |

| Acetophenone | 947 |

| Ethylbenzene | 7420 |

| Ethyl acetate | 8855 |

| Vinyl acetate | 11017 |

| Benzene | 241 |

| Acetyl chloride | 6357 |

| Aluminum chloride | 7916 |

| 1,3-Diethylbenzene | 7979 |

| 1,4-Diethylbenzene | 8016 |

| 1,2-Diethylbenzene | 7918 |

| 4-Ethylacetophenone | 13642 |

| 2-Hydroxy 3-chloro 5-ethyl acetophenone | Not found |

| 2-Chloro 4-ethyl phenol | Not found |

| Acetylacetone | 10927 |

| Triacetylmethane | 11014 |

| Ethyl chloride | 8002 |

| Vinyl chloride | 6380 |

Data Tables

Based on the search results, a data table summarizing the results from the vapour phase alkylation and acylation of ethylbenzene with ethyl acetate over different catalysts can be presented.

| Catalyst | Temperature (°C) | Products Detected |

| Fe,Al-MCM-41 (50) | 250-400 | 1,3-Diethylbenzene, 1,4-Diethylbenzene, 1,2-Diethylbenzene, 4-Ethylacetophenone, Acetophenone, this compound |

| Fe,Al-MCM-41 (100) | 250-400 | 1,3-Diethylbenzene, 1,4-Diethylbenzene, 1,2-Diethylbenzene, 4-Ethylacetophenone, Acetophenone, this compound |

| Zn,Al-MCM-41 (50) | 250-400 | 1,3-Diethylbenzene, 1,4-Diethylbenzene, 1,2-Diethylbenzene, 4-Ethylacetophenone, Acetophenone, this compound |

| Zn,Al-MCM-41 (100) | 250-400 | 1,3-Diethylbenzene, 1,4-Diethylbenzene, 1,2-Diethylbenzene, 4-Ethylacetophenone, Acetophenone, this compound |

| Al-MCM-41 (50) | 250-400 | 1,3-Diethylbenzene, 1,4-Diethylbenzene, 1,2-Diethylbenzene, 4-Ethylacetophenone, Acetophenone, this compound |

| Al-MCM-41 (100) | 250-400 | 1,3-Diethylbenzene, 1,4-Diethylbenzene, 1,2-Diethylbenzene, 4-Ethylacetophenone, Acetophenone, this compound |

Catalytic Activation Mechanisms in this compound Synthesis

Catalytic methods offer advantages in terms of efficiency and selectivity for the synthesis of organic compounds like this compound. The mechanism of catalytic reactions, particularly those involving solid acid catalysts, is often linked to the nature and strength of the acid sites present on the catalyst surface researchgate.netwwjmrd.com.

Mesoporous materials like MCM-41 are widely studied as catalyst supports due to their ordered pore structure, high surface area, and pore size tunability lidsen.commdpi.commdpi.com. Incorporating metal species into the MCM-41 framework or supporting them on its surface can enhance catalytic activity and introduce specific functionalities lidsen.commdpi.com.

Studies on the catalytic activity of metal-substituted MCM-41 materials have been conducted for reactions involving aromatic compounds, such as the alkylation and acylation of ethylbenzene researchgate.net. In one study, Fe,Al-MCM-41 and Zn,Al-MCM-41 materials were evaluated as catalysts for the vapor phase alkylation and acylation of ethylbenzene with ethyl acetate researchgate.net. The products observed included diethylbenzene isomers (1,3-, 1,4-, and 1,2-diethylbenzene), 4-ethylacetophenone, and acetophenone researchgate.net. Notably, this study identified 4-ethylacetophenone as a product, but not this compound, indicating the regioselectivity of the reaction under the studied conditions researchgate.net.

The catalytic activity of these metal-substituted MCM-41 materials for the acylation of ethylbenzene with ethyl acetate followed the order: Fe,Al-MCM-41 (Si/Metal ratio = 50) > Fe,Al-MCM-41 (Si/Metal ratio = 100) > Zn,Al-MCM-41 (Si/Metal ratio = 50) > Zn,Al-MCM-41 (Si/Metal ratio = 100) > Al-MCM-41 (Si/Al ratio = 50) > Al-MCM-41 (Si/Al ratio = 100) researchgate.net. This suggests that the nature of the incorporated metal (Fe or Zn) and its concentration influence the catalytic performance researchgate.net.

While direct studies on this compound synthesis via acylation of ethylbenzene over metal-substituted MCM-41 were not prominently found, the research on the acylation of ethylbenzene to 4-ethylacetophenone over these catalysts provides valuable insights into the potential reaction pathways and catalytic activation mechanisms that might be involved if conditions were optimized for the production of the meta isomer. The activation of ethyl acetate over these catalysts appears to be a key step in the reaction pathway, leading to both alkylation and acylation products researchgate.net.

Another relevant catalytic route involves the oxidation of m-diethylbenzene to m-ethylacetophenone using metal-containing catalysts supported on mesoporous materials. For example, a study on the green catalytic oxidation of p-diethylbenzene to p-ethylacetophenone over TS-1@MCM-48 demonstrated that the catalytic performance is strongly related to the number of metal active sites and the pore structure of the zeolite researchgate.net. While this study focused on the para isomer and a different mesoporous material (MCM-48), it highlights the principle of using metal-functionalized mesoporous catalysts for the selective oxidation of diethylbenzene isomers to the corresponding ethylacetophenones researchgate.netresearchgate.net.

The acidity of solid catalysts, including zeolites and mesoporous silicas like MCM-41, plays a critical role in catalyzing various organic reactions, particularly those involving carbocation intermediates, such as Friedel-Crafts alkylation and acylation wwjmrd.commdpi.com. The catalytic activity and selectivity are influenced by both the strength and density of the acid sites researchgate.netwwjmrd.com.

In the context of ethylbenzene acylation over metal-substituted MCM-41, the strength and density of acid sites are considered important factors for the reaction researchgate.net. Acid sites on the catalyst surface can activate the acylating agent (e.g., ethyl acetate or acetyl chloride) or the aromatic substrate, facilitating the electrophilic attack necessary for acylation wwjmrd.com.

Studies on the alkylation of aromatic compounds over acidic catalysts have shown that the acid site properties can significantly impact product distribution wwjmrd.commdpi.com. For instance, in the alkylation of benzene with ethylene (B1197577), decreasing the total amount and strength of acid sites over zeolite catalysts can enhance the selectivity towards ethylbenzene by inhibiting side reactions researchgate.net. Similarly, in the coupling reaction of benzene with carbon dioxide to produce ethylbenzene and propylbenzene (B89791), the acidity of the zeolite catalyst (SAPO-34 and ZSM-5) markedly influences the product distribution; ethylbenzene selectivity is higher when weak acid predominates, while propylbenzene selectivity increases with increasing strong acid site density mdpi.com.

While these studies primarily discuss alkylation, the principles regarding the influence of acid site strength and density are applicable to acylation reactions as well, as both often proceed through carbocation-like transition states or intermediates generated by acid catalysis wwjmrd.com. The balance between Brønsted and Lewis acidity, as well as the accessibility of these sites within the porous structure of the catalyst, can dictate the efficiency and regioselectivity of the acylation of ethylbenzene to produce specific isomers like this compound or 4-ethylacetophenone.

Research findings indicate that metal incorporation into MCM-41 can increase its acidity mdpi.com. The specific nature of the metal and its interaction with the silica (B1680970) framework or support can generate acid sites of varying strengths. Optimizing the acid site properties through careful selection of the metal, its concentration, and the synthesis method of the catalyst is crucial for directing the reaction towards the desired product, such as this compound.

Detailed research findings on the catalytic performance of metal-substituted MCM-41 in the acylation of ethylbenzene with ethyl acetate highlight the differences in conversion and selectivity depending on the metal and Si/Metal ratio researchgate.net. Although the primary ethylacetophenone product observed in this specific study was the para isomer, the data illustrates the impact of catalyst composition on activity.

| Catalyst | Si/Metal Ratio | Relative Activity (Arbitrary Units) | Primary Ethylacetophenone Product |

| Fe,Al-MCM-41 | 50 | Highest | 4-Ethylacetophenone |

| Fe,Al-MCM-41 | 100 | High | 4-Ethylacetophenone |

| Zn,Al-MCM-41 | 50 | Medium | 4-Ethylacetophenone |

| Zn,Al-MCM-41 | 100 | Medium-Low | 4-Ethylacetophenone |

| Al-MCM-41 | 50 | Low | 4-Ethylacetophenone |

| Al-MCM-41 | 100 | Lowest | 4-Ethylacetophenone |

Another study focusing on the oxidation of p-diethylbenzene over a related mesoporous catalyst, TS-1@MCM-48, to produce p-ethylacetophenone (4-ethylacetophenone) provides conversion and selectivity data, further illustrating the application of mesoporous catalysts in the synthesis of ethylacetophenone isomers via oxidation. researchgate.net

| Catalyst | Reactant Conversion (%) | Total Selectivity (%) | p-Ethylacetophenone Selectivity (%) |

| TS-1@MCM-48 | 28.1 | 72.6 | 28.6 |

| TS-1 | Lower | Lower | Lower |

| MCM-48 | Lower | Lower | Lower |

These findings collectively underscore the importance of catalyst design, particularly the nature of incorporated metals and the control over acid site properties within mesoporous structures like MCM-41 and related materials, for achieving efficient and potentially selective synthesis of ethylacetophenone isomers. Further research specifically targeting the catalytic synthesis of this compound using these advanced materials and understanding the precise role of catalytic activation mechanisms would be valuable for optimizing its production.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Ethylacetophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. The chemical shifts, splitting patterns, and integration of signals in NMR spectra provide detailed information about the types of atoms, their electronic environments, and their connectivity within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy is crucial for identifying different types of hydrogen atoms in 3-Ethylacetophenone and understanding their positions relative to other atoms. The spectrum of this compound would typically show distinct signals corresponding to the protons of the ethyl group (methyl and methylene (B1212753) protons), the acetyl group (methyl protons), and the aromatic protons on the benzene (B151609) ring. The chemical shifts of these signals are influenced by the electron-withdrawing nature of the ketone carbonyl group and the ethyl substituent on the aromatic ring. Analysis of the splitting patterns (multiplicity) of these signals, governed by spin-spin coupling with neighboring protons, provides insights into the connectivity of the molecule. For instance, the methylene protons of the ethyl group would be expected to show splitting due to the adjacent methyl protons, and the aromatic protons would exhibit complex splitting patterns characteristic of a 1,3-disubstituted benzene ring. While specific detailed ¹H NMR peak data for this compound was not fully available in the provided search snippets, the availability of ¹H NMR spectra is indicated in various databases. nih.govchemicalbook.comchemicalbook.com Research has shown that even predictive models for ¹H NMR can identify the presence of structural groups like alkane, ketone, benzylic, and aromatic in this compound, although precise signal assignments require experimental data. chemrxiv.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are particularly sensitive to the hybridization state and the electronic environment of the carbon atoms. The spectrum of this compound would show signals for the methyl and methylene carbons of the ethyl group, the methyl carbon of the acetyl group, the carbonyl carbon of the ketone, and the different carbon atoms of the substituted benzene ring. Quaternary carbons (those without directly attached hydrogen atoms), such as the carbonyl carbon and the substituted carbons on the benzene ring, can be identified through techniques like distortionless enhancement by polarization transfer (DEPT). The availability of ¹³C NMR spectra for this compound is noted in scientific databases. nih.govchemicalbook.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound based on the vibrations of its chemical bonds. When infrared light passes through a sample, specific frequencies are absorbed by the molecule, corresponding to the vibrational modes of its functional groups. The IR spectrum of this compound would display characteristic absorption bands. A prominent band is expected in the region of 1680-1700 cm⁻¹, corresponding to the stretching vibration of the carbonyl (C=O) group of the ketone. Absorption bands related to the aromatic C-H stretching vibrations (typically above 3000 cm⁻¹), aliphatic C-H stretching vibrations (below 3000 cm⁻¹), and C-C stretching vibrations within the aromatic ring (around 1500-1600 cm⁻¹) would also be observed. The presence of the ethyl group would contribute characteristic C-H bending vibrations. The availability of IR spectra for this compound is documented. nih.govchemicalbook.comchemicalbook.com

Mass Spectrometry (MS)

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to obtain information about its fragmentation pattern, which aids in structural confirmation. In electron ionization (EI) MS, the molecule is bombarded with electrons, causing it to lose an electron and form a molecular ion ([M]⁺•). The molecular ion of this compound is expected at m/z 148, corresponding to its molecular weight. The molecular ion can then fragment into smaller ions, and the masses of these fragment ions provide clues about the substructures within the molecule. For this compound, key fragmentation pathways can involve the cleavage of bonds adjacent to the carbonyl group or the ethyl group. Analysis of the mass spectrum of this compound reveals significant peaks, including a top peak at m/z 133 and a second highest peak at m/z 105, in addition to the molecular ion peak at m/z 148. nih.govnist.govnist.govguidechem.com

Reactivity and Transformational Chemistry of 3 Ethylacetophenone

Fundamental Reaction Types of Aromatic Ketones

As a member of the aromatic ketone family, 3-Ethylacetophenone undergoes several fundamental reactions characteristic of this class of compounds. These reactions primarily involve the electrophilic carbonyl carbon and the adjacent aromatic ring. chemicalnote.com

The most common reaction for ketones is nucleophilic addition to the carbon-oxygen double bond. openstax.org The carbonyl carbon is electrophilic (partially positive) due to the high electronegativity of the oxygen atom, making it a target for nucleophiles. ksu.edu.saquora.com In this reaction, a nucleophile attacks the carbonyl carbon, leading to the rehybridization of this carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. openstax.orgncert.nic.in Subsequent protonation of the intermediate yields an alcohol. openstax.org

Aldehydes are generally more reactive than ketones in nucleophilic addition reactions for both steric and electronic reasons. ncert.nic.inpharmaguideline.com Ketones, like this compound, have two substituents attached to the carbonyl carbon, which sterically hinders the approach of the nucleophile compared to aldehydes, which only have one. openstax.orgpharmaguideline.com

Table 1: Common Nucleophilic Addition Reactions in Aromatic Ketones

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Hydride ion (:H⁻) | Sodium borohydride (B1222165) (NaBH₄) | Secondary Alcohol |

| Grignard Reagent (R-MgX) | Ethylmagnesium bromide | Tertiary Alcohol |

| Cyanide ion (:CN⁻) | Hydrogen cyanide (HCN) | Cyanohydrin |

| Water (H₂O) | Acid or base catalyst | Hydrate (B1144303) (gem-diol) |

The reaction mechanism involves the nucleophile attacking the electrophilic carbonyl carbon. ncert.nic.in The electron pair from the C=O bond moves to the oxygen atom, forming a tetrahedral intermediate which is then protonated to give the final alcohol product. openstax.org

The carbonyl group of aromatic ketones can be reduced to either a secondary alcohol or completely to a methylene (B1212753) (CH₂) group. csbsju.eduyoutube.com

Reduction to Alcohols: Catalytic hydrogenation (H₂ with a metal catalyst like Pd, Pt, or Ni) or treatment with hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol. masterorganicchemistry.com

Reduction to Alkanes (Deoxygenation): Two primary methods are used for the complete reduction of the carbonyl group to a methylene group. youtube.commasterorganicchemistry.com

Clemmensen Reduction: This method uses a zinc-mercury amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid. youtube.commasterorganicchemistry.com It is particularly effective for aromatic ketones that are stable in strong acidic conditions. masterorganicchemistry.com

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone by reacting the ketone with hydrazine (B178648) (NH₂NH₂), followed by heating with a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol. youtube.commasterorganicchemistry.com This method is suitable for compounds that are sensitive to acid. masterorganicchemistry.com

These deoxygenation reactions are synthetically useful, especially in conjunction with Friedel-Crafts acylation. Direct Friedel-Crafts alkylation can lead to unwanted carbocation rearrangements, but acylation followed by reduction allows for the synthesis of straight-chain alkylbenzenes. youtube.commasterorganicchemistry.com

Ketones are generally resistant to oxidation under mild conditions, unlike aldehydes. ncert.nic.inlibretexts.org Vigorous oxidation with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) at high temperatures can cleave the carbon-carbon bonds adjacent to the carbonyl group, resulting in a mixture of carboxylic acids. libretexts.orglibretexts.org This process is destructive and often has limited synthetic utility. libretexts.org

A more controlled and synthetically useful oxidation of ketones is the Baeyer-Villiger oxidation . This reaction uses a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA), to convert a ketone into an ester. libretexts.orglibretexts.org In the case of an unsymmetrical ketone like this compound, the migratory aptitude of the attached groups determines which one moves to the oxygen atom. Generally, aryl groups have a higher migratory aptitude than methyl groups. Therefore, the Baeyer-Villiger oxidation of this compound would be expected to yield 3-ethylphenyl acetate (B1210297).

Derivatization Strategies and Synthetic Applications

This compound is a valuable precursor for synthesizing more complex molecules, including biologically active compounds like chalcones and pyrimidines. atomfair.com

Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized through the Claisen-Schmidt condensation, which is a base-catalyzed aldol (B89426) condensation. ijarsct.co.inscialert.net In this reaction, an acetophenone (B1666503) derivative (like this compound) is condensed with an aromatic aldehyde. rjlbpcs.comnih.gov

The reaction is typically carried out in the presence of an aqueous or alcoholic alkali base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), at room temperature or with gentle heating. ijarsct.co.inscialert.net The base deprotonates the α-carbon of this compound to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product readily dehydrates (loses a water molecule) to form the stable, conjugated α,β-unsaturated ketone system characteristic of chalcones. scialert.netnih.gov

Table 2: Example of Claisen-Schmidt Condensation

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

Chalcones are important intermediates for the synthesis of various heterocyclic compounds, including pyrimidines. rjlbpcs.comresearchgate.net Pyrimidine-2-one derivatives can be synthesized by the cyclocondensation reaction of a chalcone (B49325) precursor with a compound containing an N-C-N moiety, such as urea (B33335) or guanidine. mdpi.comias.ac.in

For instance, a chalcone derived from this compound can be reacted with urea in a basic medium (e.g., ethanolic KOH). The reaction proceeds via a Michael addition of the nucleophilic nitrogen from urea to the β-carbon of the chalcone's α,β-unsaturated system. This is followed by an intramolecular cyclization and dehydration to yield the dihydropyrimidinone ring system. Subsequent oxidation can lead to the aromatic pyrimidine-2-one.

This synthetic route allows for the creation of a diverse library of pyrimidine (B1678525) derivatives by varying the substituents on both the chalcone precursor and the binucleophilic reagent. mdpi.comjchemrev.com

Multi-component Reactions involving this compound

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. These reactions are characterized by their high atom economy and efficiency, as they minimize the need for purification of intermediate products. While specific studies detailing the use of this compound in well-known MCRs are not extensively documented in the provided search results, its structural similarity to acetophenone suggests its potential as a key building block in various named reactions.

One of the most prominent MCRs for the synthesis of pyrimidine derivatives is the Biginelli reaction. researchgate.netwikipedia.orgjetir.org This acid-catalyzed cyclocondensation typically involves an aldehyde, a β-ketoester, and urea or thiourea. researchgate.netwikipedia.org In a hypothetical Biginelli-type reaction involving this compound, the ketone would serve as the 1,3-dicarbonyl equivalent. The reaction would proceed through a series of steps, likely initiated by the condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enolate of this compound and subsequent cyclization and dehydration to yield a dihydropyrimidinone. The general mechanism is depicted below:

Hypothetical Biginelli Reaction Scheme with this compound:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

| Aromatic Aldehyde | This compound | Urea/Thiourea | Acid (e.g., HCl, H₂SO₄) | 4-Aryl-6-(3-ethylphenyl)-5-methyl-3,4-dihydropyrimidin-2(1H)-(thi)one |

Another significant MCR is the Hantzsch pyridine (B92270) synthesis, which is used to generate dihydropyridine (B1217469) derivatives. organic-chemistry.orgacs.orgwikipedia.orgnih.gov The classical Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. organic-chemistry.orgacs.orgwikipedia.orgnih.gov While the standard protocol utilizes β-ketoesters, modifications of this reaction could potentially incorporate this compound. In such a scenario, this compound would act as one of the active methylene components.

Cascade Reactions in the Presence of this compound

Cascade reactions, also known as domino or tandem reactions, are processes involving two or more consecutive transformations in which the subsequent reaction is triggered by the functionality formed in the previous step. These reactions are highly efficient as they avoid the isolation of intermediates and reduce waste. The application of this compound in cascade reactions often begins with its conversion into a more reactive intermediate, such as a chalcone.

Chalcones, or α,β-unsaturated ketones, are valuable precursors for the synthesis of various heterocyclic compounds. jetir.orgijarsct.co.innih.govnih.gov The synthesis of chalcones is typically achieved through a Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aromatic aldehyde with a ketone. jetir.orgijarsct.co.innih.gov this compound can readily participate in this reaction to form a corresponding chalcone derivative.

General Scheme for Chalcone Synthesis from this compound:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Aromatic Aldehyde | This compound | Base (e.g., NaOH, KOH) | 1-Aryl-3-(3-ethylphenyl)prop-2-en-1-one |

These chalcones derived from this compound can then undergo a cascade reaction to form various heterocyclic systems, most notably pyrazoles. The reaction of a chalcone with hydrazine hydrate in the presence of an acid catalyst, such as acetic acid, leads to the formation of pyrazoline intermediates, which can then be oxidized to the corresponding pyrazoles. researchgate.netresearchgate.net This transformation represents a cascade process where the initial cyclization is followed by an in-situ oxidation or rearrangement to yield the final aromatic product.

The general mechanism for the formation of pyrazoles from chalcones involves the initial Michael addition of hydrazine to the β-carbon of the α,β-unsaturated ketone, followed by intramolecular cyclization and dehydration.

Illustrative Data of a Hypothetical Pyrazole Synthesis from a this compound-derived Chalcone:

| Chalcone Derivative | Reagent | Conditions | Product | Yield (%) |

| 1-Phenyl-3-(3-ethylphenyl)prop-2-en-1-one | Hydrazine Hydrate | Acetic Acid, Reflux | 5-(3-Ethylphenyl)-3-phenyl-1H-pyrazole | Not specified |

The reactivity of the carbonyl and the α,β-unsaturated system in chalcones derived from this compound opens up possibilities for various other cascade reactions, leading to the synthesis of a diverse range of heterocyclic compounds.

Computational Chemistry and Theoretical Studies of 3 Ethylacetophenone

Quantum Chemical Calculations

Quantum chemical calculations play a crucial role in determining the electronic structure and energetic properties of molecules. For 3-ethylacetophenone, these methods have been applied to estimate key thermodynamic parameters, such as the enthalpy of formation.

High-level composite quantum chemical methods, such as G4, are utilized to obtain accurate thermochemical data for molecules in the gaseous state. The G4 method has been validated for the reliable estimation of enthalpies of formation for substituted acetophenones. d-nb.inforesearchgate.net The standard molar enthalpy of formation in the gas phase for this compound has been calculated using the G4 method. swarthmore.edu These calculations typically involve optimizing the molecular structure and then performing high-level energy calculations, often including contributions from zero-point vibrational energy and thermal corrections to obtain the enthalpy at a specific temperature, such as 298.15 K. d-nb.info

Density Functional Theory (DFT) is another widely used computational approach in chemistry due to its balance of computational cost and accuracy. DFT methods, such as B3LYP with appropriate basis sets (e.g., 6-31 g(d,p)), are commonly used for optimizing the structures of substituted acetophenones, including this compound. d-nb.info While the provided search results primarily highlight the use of G4 for enthalpy of formation, DFT is often a preliminary step for geometry optimization before applying more computationally expensive composite methods. DFT studies are also broadly applied to investigate reaction mechanisms and selectivity in organic chemistry, which could be relevant for understanding the chemical behavior of this compound in various reactions. acs.orgcsic.es For instance, DFT calculations have been shown to align well with experimental values for related ethylacetophenone isomers in studies investigating reaction energetics.

Computational methods, in conjunction with experimental data, are instrumental in evaluating structure-property correlations for series of related compounds. For substituted benzenes, including acetophenones, structure-property relationships are fundamental principles that help explain how the type and position of substituents influence physicochemical properties. d-nb.inforesearchgate.net By comparing calculated and experimental thermodynamic data for various substituted acetophenones, researchers can validate computational methods and develop predictive models, such as group additivity schemes or "centerpiece" methods, for estimating properties of unstudied compounds. d-nb.inforesearchgate.netuni-rostock.de Computational studies using 1H NMR spectral features have also been explored to predict structural groups in small molecules like this compound, further contributing to the understanding of structure-property relationships. chemrxiv.org

Thermodynamic Properties and Relationships

Thermodynamic properties provide essential information about the energy balance and phase behavior of a substance. For this compound, key thermodynamic parameters include enthalpies of formation and enthalpies of vaporization or sublimation.

The standard molar enthalpy of formation (ΔfH°) is a fundamental thermodynamic property that represents the enthalpy change when one mole of a substance is formed from its constituent elements in their standard states under standard conditions. For this compound, both experimental and computational methods are used to determine this value. While experimental data for the enthalpy of formation of this compound may be limited, computational methods like G4 are employed to estimate the gas-phase enthalpy of formation. d-nb.infoswarthmore.edu Combining experimental enthalpies of formation in the condensed state with experimental enthalpies of vaporization allows for the derivation of gas-phase enthalpies of formation, which can then be compared with computational results to assess consistency and validate data. researchgate.net

| Property | Value (kJ/mol) | Method | Source |

|---|---|---|---|

| Enthalpy of Formation (gas, 298.15 K) | -141.4 | G4 Calculation | swarthmore.edu |

| Enthalpy of Formation (gas, standard conditions) | -137.25 | Joback Calculated | chemeo.com |

Note: The Joback method is a group contribution method used for property estimation.

The enthalpy of vaporization (ΔvapH°) or sublimation (ΔsubH°) is the energy required to transform a substance from its liquid or solid state to its gaseous state at a given temperature and pressure. These values are crucial for understanding volatility and phase transitions. Experimental enthalpies of vaporization/sublimation for substituted acetophenones, including this compound, can be derived from the temperature dependence of vapor pressure, often measured using techniques like the gas saturation method. d-nb.inforesearchgate.net Computational methods can also be used to estimate vaporization enthalpies, and these results are often compared with experimental data for validation. uni-rostock.de Literature data on vapor pressures for ethyl-substituted acetophenones have been compiled and evaluated, although some older data may have questionable accuracy. researchgate.net

| Property | Value (kJ/mol) | Temperature (°C) | Method | Source |

|---|---|---|---|---|

| Enthalpy of Vaporization (liquid) | 52.1 ± 1.5 | 113.0–241.1 | SF (SciFinder compilation) | d-nb.info |

| Enthalpy of Vaporization (liquid, 298.15 K) | 63.9 ± 1.7 | 25 | SF (Adjusted to 298.15 K) | d-nb.info |

| Enthalpy of Vaporization (liquid) | 52.8 ± 1.0 | 90–124 | (cited in Source researchgate.net) | researchgate.net |

| Enthalpy of Vaporization (liquid, 298.15 K) | 59.4 ± 1.2 | 25 | (Adjusted to 298.15 K, cited in Source researchgate.net) | researchgate.net |

| Enthalpy of Vaporization (standard conditions) | 64.7 | Standard | Estimated | uni-rostock.de |

| Enthalpy of Vaporization (standard conditions) | 64.7 | Standard | Estimated | d-nb.info |

| Enthalpy of Vaporization (standard conditions) | 64.7 ± 0.6 | Standard | Average | d-nb.info |

| Enthalpy of Vaporization (standard conditions) | 64.7 ± 0.7 | Standard | Jx | d-nb.info |

| Enthalpy of Vaporization (standard conditions) | 65.5 ± 1.5 | Standard | Tb | d-nb.info |

| Enthalpy of Vaporization (liquid, standard conditions) | 64.7 | Standard | Estimated | chemeo.com |

Note: SF refers to data compiled from SciFinder. d-nb.inforesearchgate.net refers to a source cited within Source researchgate.net. Tb and Jx likely refer to methods or correlations used for estimation. d-nb.info

Predictive Models for Thermochemical Data

Predictive models for thermochemical data, such as enthalpies of formation and vaporization, are crucial for various applications, including chemical process design and understanding molecular stability. Group Contribution (GC) methods and high-level quantum chemical calculations are among the approaches used for this purpose.

Research has explored the thermochemistry of substituted benzenes, including acetophenones with various substituents like ethyl groups. Studies have aimed to develop reliable thermochemical data for key compounds, often using a "centerpiece" approach to predict thermodynamic properties. uni-rostock.ded-nb.info This involves combining experimental work, such as combustion calorimetry and vapor pressure measurements, with theoretical calculations. uni-rostock.de

For substituted acetophenones, including this compound, literature thermochemical data have been evaluated using structure-property correlations. d-nb.inforesearchgate.net High-level quantum chemical methods, such as G3MP2 and G4, have been validated for estimating enthalpies of formation in the gaseous state. d-nb.inforesearchgate.net These computational methods, alongside empirical methods and structure-property correlations, are used to evaluate experimental results and refine predictive approaches. uni-rostock.de

While specific detailed predictive models solely focused on this compound's thermochemical data were not extensively detailed in the search results beyond its inclusion in broader studies of substituted acetophenones, the general methodologies applied to this class of compounds are relevant. d-nb.inforesearchgate.net The evaluation of thermochemical data for substituted benzenes, including ethyl-substituted acetophenones, contributes to the development and validation of these predictive models. d-nb.inforesearchgate.net

Molecular Docking and Binding Affinity Predictions

Molecular docking and binding affinity predictions are computational techniques used to simulate the interaction between a small molecule (ligand) and a larger molecule (receptor, often a protein). These methods are valuable in understanding molecular recognition and predicting how a compound might bind to a biological target.

This compound has been investigated in molecular docking studies, particularly in the context of its interactions with odorant-binding proteins (OBPs) in insects. For instance, it was included as one of 24 ligands in a study analyzing the interaction of Odorant-Binding Protein 12 from Sirex noctilio (SnocOBP12) with various volatile compounds. mdpi.com Semi-flexible molecular docking was performed to evaluate the binding of these ligands to the protein. mdpi.com The study involved evaluating complex conformations and free binding energy to determine the most reasonable binding site and lowest free binding energy. mdpi.com

Another study on the odorant binding proteins in Apriona germari (a longhorn beetle) found that AgerOBP23 exhibited a significant binding ability to this compound, with a reported Ki value of 11.05 μM in competitive binding experiments. acs.org This binding ability was also validated through molecular docking. acs.org

While this compound showed electrophysiological responses in the antennae of Phthorimaea operculella (potato tuber moth), behavioral assays indicated no significant repellent or attractant effects, suggesting a limited influence on the behavior of this pest despite antennal perception. researchgate.netmdpi.comup.ac.za Homology modeling and molecular docking results in one study indicated that the binding sites of tested ligands, including 4-ethylacetophenone (an isomer), were similar and concentrated in the binding pocket of a specific OBP (MmedOBP14) in the parasitoid wasp Microplitis mediator. researchgate.net Although this study focused on the isomer, it highlights the application of these techniques to related ethylacetophenone compounds in olfactory studies.

Biological and Ecological Interactions of 3 Ethylacetophenone

Allelochemical Roles and Plant-Insect Interactions

Allelochemicals are substances produced by one organism that influence the growth, health, behavior, or population biology of other organisms. Plant volatiles, including 3-ethylacetophenone, serve as important allelochemicals that can affect the behavior of pests. icipe.orgresearchgate.net Understanding the chemical ecology of insects, including their responses to plant volatiles, can contribute to the development of eco-friendly pest management strategies. nih.gov

Influence on Oviposition Behavior of Pests

Plant volatile organic compounds are crucial in guiding insects to suitable host plants for oviposition. mdpi.com Studies have investigated the potential of various plant volatiles, including this compound, to influence the oviposition behavior of pests like the potato tuber moth, Phthorimaea operculella. icipe.orgresearchgate.netresearchgate.net While 4-ethylacetophenone has shown significant repellent effects and inhibition of oviposition in P. operculella, research indicates that this compound did not significantly repel or attract this moth at tested dosages in cage experiments, suggesting a limited influence on its oviposition behavior in this context. icipe.orgresearchgate.netmdpi.comup.ac.za

Olfactory Cues and Electroantennography (EAG) Responses

Electroantennogram findings suggest that this compound may play a significant role as an olfactory cue for the potato tuber moth, P. operculella. researchgate.netmdpi.comresearchgate.net Studies have shown that mated female P. operculella exhibit antennal responses to this compound, and these responses tend to increase with dosage within a certain range. mdpi.com While EAG responses to this compound were noted, it did not consistently translate into stabilized behavioral responses in adult P. operculella, potentially due to the complexity of behavioral responses which involve more than just antennal perception. mdpi.comresearchgate.net

The following table summarizes EAG responses of mated female P. operculella to this compound at different dosages:

| Compound | Dosage (µg) | EAG Response (mV) (Mean ± SEM) |

| This compound | 0.01 | Data not explicitly provided in snippets for this dosage, but increasing trend mentioned. |

| This compound | 0.1 | Data not explicitly provided in snippets for this dosage, but increasing trend mentioned. |

| This compound | 1 | Data not explicitly provided in snippets for this dosage, but increasing trend mentioned. |

| This compound | 10 | Electrophysiological responses significantly elevated compared to lower dosages (p < 0.05). mdpi.com |

| This compound | 100 | Electrophysiological responses significantly elevated compared to lower dosages (p < 0.05). mdpi.com |

Note: Specific mean EAG response values for each dosage were not consistently provided across all snippets, but the trend and significance at higher dosages were mentioned.

Attraction and Repellency in Insect Behavior

Volatile organic compounds can act as either attractants or repellents for insects, influencing their behavioral responses such as host searching, feeding, and oviposition. nih.govmdpi.com

Research on the behavioral responses of the potato tuber moth, Phthorimaea operculella, to this compound has yielded varying results depending on the experimental setup. In Y-tube olfactometer experiments, this compound demonstrated an attractive effect on female moths within the 0.01–100 µg dosage range, with a significantly highest selection rate observed at 1 µg. mdpi.com

The following table summarizes the behavioral responses of mated female P. operculella to this compound in Y-tube olfactometer and cage experiments:

| Experiment Type | Dosage (µg) | Behavioral Response | Selection Rate (%) (Mean) | Significance (p-value) |

| Y-tube Olfactometer | 0.01 | Attractive | No significant preference at this specific dosage mentioned. mdpi.com | Not significant at this specific dosage mentioned. mdpi.com |

| Y-tube Olfactometer | 0.1 | Attractive | No significant preference at this specific dosage mentioned. mdpi.com | Not significant at this specific dosage mentioned. mdpi.com |

| Y-tube Olfactometer | 1 | Attractive | 69.7 | 0.024 (Significant) mdpi.com |

| Y-tube Olfactometer | 10 | Attractive | No significant preference at this specific dosage mentioned. mdpi.com | Not significant at this specific dosage mentioned. mdpi.com |

| Y-tube Olfactometer | 100 | Attractive | No significant preference at this specific dosage mentioned. mdpi.com | Not significant at this specific dosage mentioned. mdpi.com |

| Cage Experiment | 1 | No significant effect | 47 | > 0.05 (Not significant) researchgate.netmdpi.com |

| Cage Experiment | 10 | No significant effect | 55 | > 0.05 (Not significant) researchgate.netmdpi.com |

| Cage Experiment | 100 | No significant effect | 41 | > 0.05 (Not significant) researchgate.netmdpi.com |

Odorant Binding Proteins (OBPs) are crucial components of the insect olfactory system, responsible for binding and transporting volatile chemicals from the environment to olfactory receptors. researchgate.netnih.gov They play a key role in the perception of olfactory signals that mediate insect behaviors. researchgate.net

Studies on the wood-boring pest Apriona germari have shown that a specific OBP, AgerOBP23, exhibits strong binding abilities to various plant volatiles, including this compound. nih.govacs.orgacs.org Competitive binding experiments revealed that AgerOBP23 has a significant binding affinity to this compound, with a Kᵢ value of 11.05 μM. acs.org This suggests that this compound is a ligand for this OBP and is likely perceived by the olfactory system of A. germari. nih.govacs.orgacs.org The interaction between this compound and OBPs like AgerOBP23 provides a molecular basis for understanding how insects detect and respond to this compound in their environment. acs.orgacs.org

The following table shows the binding affinity of AgerOBP23 to this compound and other plant volatiles:

| Compound | Binding Affinity (Kᵢ ± SEM) |

| (E,E)-farnesol | 5.36 ± ? μM (Kᵢ < 10 μM) acs.org |

| cis-3-hexenal | 6.05 ± ? μM (Kᵢ < 10 μM) acs.org |

| Nerolidol | 9.47 ± ? μM acs.org |

| Myristyl acetate (B1210297) | 9.76 ± ? μM acs.org |

| cis-3-hexenol benzoate | 10.11 ± ? μM acs.org |

| This compound | 11.05 ± ? μM acs.org |

| (−)-α-cedrene | 13.03 ± ? μM acs.org |

| Decane | 18.36 ± ? μM acs.org |

Note: Standard error values for Kᵢ were not explicitly provided for all compounds in the snippets.

This compound has been identified as a volatile organic compound present in certain cassava genotypes, such as M Ecuador 72, which exhibit resistance to whitefly pests, including Aleurothrixus aepim. researchgate.netembrapa.brresearchgate.net While this compound was exclusively found in the resistant genotype M Ecuador 72, alongside other compounds, the study investigating the volatile profile of resistant and susceptible cassava genotypes and the behavioral responses of A. aepim whiteflies in a Y-olfactometer primarily highlighted (E)-β-ocimene as a repellent compound. researchgate.netembrapa.brresearchgate.net The study indicated that A. aepim whiteflies showed non-preferential behavior towards the extracts of the resistant genotype, suggesting a repellent effect of the volatile blend. embrapa.brresearchgate.net However, the specific contribution of this compound to this repellency against A. aepim was not explicitly detailed as a standalone effect in the provided search results, although its presence in the resistant genotype suggests a potential, albeit unquantified in these snippets, role within the complex volatile blend. researchgate.netembrapa.brresearchgate.net

Attraction of Natural Enemies of Pests (e.g., Harmonia axyridis)

This compound has been identified as a volatile organic compound (VOC) found in aphid-infested plants that attracts the adult multicolored Asian lady beetle, Harmonia axyridis (Pallas, 1773). researchgate.netmdpi.com H. axyridis is a natural enemy of aphids, and its attraction to such plant volatiles is part of the complex interactions within an ecosystem. researchgate.net While this compound has shown this attractive property for H. axyridis, studies on other pests, such as the potato tuber moth (Phthorimaea operculella), indicated no significant behavioral effects from this compound, although a related compound, 4-ethylacetophenone, did show repellent activity. mdpi.comresearchgate.net

Antimicrobial and Bioactivity Studies of this compound Derivatives

Derivatives of acetophenone (B1666503), including those structurally related to this compound, have been investigated for their potential antimicrobial and other biological activities.

Antibacterial Activity

Research has explored the antibacterial activity of various acetophenone derivatives. Some studies have shown that acetophenone and its derivatives can exhibit antimicrobial effects against Gram-positive bacteria, such as Staphylococcus aureus. researchgate.netijarsct.co.in Novel chalcone (B49325) derivatives synthesized from 2-hydroxy-3-chloro-5-ethyl acetophenone have also been prepared and screened for their antibacterial activity, with some showing promising results against tested organisms like Staphylococcus aureus and Escherichia coli. asianpubs.orgresearchgate.netasianpubs.org

Antimycobacterial Activity of Acetophenone Derivatives

Acetophenone derivatives have been analyzed for their activity against mycobacteria, including Mycobacterium tuberculosis. A study examining a library of 23 acetophenone derivatives found them to be bacteriostatic against mycobacteria. researchgate.netnih.gov Some of the more effective compounds in this study were cyclohexylacetophenone and piperidinoacetophenone, with minimal inhibitory concentrations (MICs) of 246 µM. researchgate.netnih.gov While this compound itself may not have been explicitly highlighted in every study, the research on acetophenone derivatives in general suggests a potential for antimycobacterial activity within this class of compounds. researchgate.nettubitak.gov.trtubitak.gov.tr

A study on novel 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted/nonsubstituted acetophenone) hydrazone derivatives also investigated their in vitro antimycobacterial activities against Mycobacterium tuberculosis H37Rv. tubitak.gov.trtubitak.gov.tr Some of these derivatives demonstrated activity, with certain compounds showing MIC values as low as 5 µg/mL. tubitak.gov.trtubitak.gov.tr

Potential as Bioactive Scaffolds in Drug Research

Compounds like this compound and their derivatives serve as intermediates in the synthesis of pharmaceuticals. ontosight.ai The structural motif of acetophenone and its substituted analogs is considered a promising scaffold in drug research and development due to the diverse biological activities observed in their derivatives, including potential analgesic, anti-inflammatory, and antimicrobial properties. ontosight.airesearchgate.net The exploration of acetophenone derivatives as bioactive scaffolds is an ongoing area of research. researchgate.netacs.orguonbi.ac.ke

Potential Applications and Future Research Directions

Pharmaceutical Intermediates and Drug Development

3-Ethylacetophenone serves as a crucial pharmaceutical intermediate, a compound that acts as a foundational component for the synthesis of more complex active pharmaceutical ingredients (APIs). atomfair.comreachemchemicals.com The versatility of its ketone and aromatic functionalities allows for a wide range of chemical modifications, enabling the construction of diverse molecular architectures necessary for drug discovery. nih.gov Researchers utilize intermediates like this compound to systematically modify lead compounds, aiming to enhance their therapeutic efficacy and optimize their pharmacological profiles.

One of the most significant applications of acetophenone (B1666503) derivatives is in the synthesis of chalcones, which are precursors to flavonoids and isoflavonoids known for a wide spectrum of biological activities. ijarsct.co.in The Claisen-Schmidt condensation of this compound with various aromatic aldehydes produces a library of substituted chalcones. These chalcones can then be cyclized to form heterocyclic compounds such as pyrazolines, which are investigated for numerous therapeutic effects.

Table 1: Examples of Bioactive Scaffolds Derived from Acetophenone Intermediates

| Precursor | Reaction Type | Resulting Scaffold | Potential Therapeutic Area |

|---|---|---|---|

| This compound | Claisen-Schmidt Condensation | Substituted Chalcone (B49325) | Anticancer, Antimicrobial, Anti-inflammatory |

| Substituted Chalcone | Cyclization with Hydrazine (B178648) | Pyrazoline Derivative | Antidepressant, Anticonvulsant, Analgesic |

The development of novel synthetic routes using such intermediates is a continuous effort in medicinal chemistry to create new generations of drugs with improved properties. nih.gov

Agrochemistry: Pesticides, Fungicides, and Herbicides

In the field of agrochemistry, this compound and its derivatives are explored as synthons for creating new crop protection agents. atomfair.com The core structure can be modified to produce compounds with potential pesticidal, fungicidal, or herbicidal properties. For instance, certain chalcone derivatives synthesized from substituted acetophenones have demonstrated significant antimicrobial and antifungal activities, which could be harnessed for agricultural applications. ijarsct.co.in

Research has shown that specific substitutions on the aromatic rings of chalcone molecules, which can be derived from precursors like this compound, can lead to potent activity against plant pathogens. ijarsct.co.in The exploration of this chemical space is an active area of research, aiming to develop more effective and environmentally benign alternatives to existing agrochemicals.

Materials Science Applications

The structural framework of this compound is a valuable platform for the development of new organic materials with specialized properties. Its derivatives, particularly chalcones, are of significant interest due to their conjugated π-electron systems, which are responsible for their unique optical and electronic characteristics.

Chalcone derivatives synthesized from this compound are prominent candidates for applications in nonlinear optics (NLO). davidpublisher.com NLO materials are capable of altering the properties of light and are essential for technologies like optical data storage, photonic switching, and frequency conversion. researchgate.net

The synthesis typically involves the Claisen-Schmidt condensation of this compound with an aromatic aldehyde containing an electron-donating or electron-withdrawing group. researchgate.netscialert.net This creates a "push-pull" molecular structure where charge transfer can occur across the conjugated system, a key requirement for second and third-order NLO activity. researchgate.netrsc.org

Table 2: Research Findings on Chalcone Derivatives for NLO Applications

| Chalcone Precursor | Condensation Partner | Key Finding | Potential Application |

|---|---|---|---|

| 2-Hydroxy Acetophenone | Anisaldehyde | Synthesized novel organic NLO material with specific thermal properties. davidpublisher.com | Optical devices |

| Substituted Acetophenones | Substituted Benzaldehydes | Creation of highly polar derivatives for second harmonic generation (SHG). rsc.org | Solid-state lasers |

Future research will likely focus on synthesizing novel this compound-derived chalcones and other conjugated systems to enhance their NLO efficiencies and tailor them for specific photonic applications.

Environmental and Sustainable Management Strategies

As an industrial chemical, the fate of this compound in the environment is a relevant consideration. Research into environmental and sustainable management strategies includes studying its biodegradation pathways. Understanding how microorganisms break down such aromatic ketones is crucial for developing bioremediation techniques for contaminated sites. While specific data on this compound is limited, studies on similar compounds suggest that biodegradation half-life can be influenced by factors like the presence of adapted microbial communities. ecetoc.org Future work could focus on identifying specific microbial strains capable of degrading this compound and optimizing conditions for its removal from soil and water, contributing to greener industrial practices. ecetoc.org

Advanced Analytical Method Development

The detection and quantification of this compound in various matrices, from industrial process streams to environmental samples, require sensitive and specific analytical methods. Gas chromatography (GC) is a common technique used for its analysis, often coupled with mass spectrometry (MS) for definitive identification. nist.govnist.gov The development of advanced analytical methods could involve creating new stationary phases for GC to improve separation from isomeric compounds like 2- and 4-ethylacetophenone, or developing novel sample preparation techniques to enhance detection limits in complex samples. nih.govchemicalbook.com Such advancements are critical for quality control in manufacturing and for monitoring environmental persistence.

Exploration of Structure-Activity Relationships for Novel Bioactive Compounds

Future research will heavily involve the systematic exploration of structure-activity relationships (SAR) for novel compounds derived from this compound. By synthesizing a series of derivatives—for example, by varying the substituents on the chalcone structure—and evaluating their biological activity, researchers can identify the specific molecular features responsible for their therapeutic or agrochemical effects. ugm.ac.id For instance, studies on other acetophenone-derived chalcones have shown that the type and position of substituent groups (e.g., methyl, methoxy, chloro) significantly impact their cytotoxic activity against cancer cell lines. ugm.ac.id Applying this systematic approach to this compound derivatives will guide the rational design of more potent and selective bioactive agents for pharmaceutical and agricultural use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.